molecular formula C12H12Cl2O B2838333 [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287319-01-9

[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Katalognummer: B2838333
CAS-Nummer: 2287319-01-9
Molekulargewicht: 243.13
InChI-Schlüssel: XTKDTCLMTZSWBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications.

Wirkmechanismus

[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is found in the brain and other parts of the body. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. This compound has been found to have a high affinity for the CB1 receptor, making it a potent agonist.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for researchers studying the CB1 receptor and its signaling pathways. However, one limitation of this compound is its synthetic nature, which may limit its applicability to natural systems. Additionally, the use of this compound in lab experiments may be limited by regulatory restrictions due to its status as a synthetic cannabinoid.

Zukünftige Richtungen

There are several future directions for research on [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more selective agonists of the CB1 receptor, which may have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, epilepsy, and other neurological disorders. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its mechanism of action in more detail.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has been found to have analgesic, anti-inflammatory, and neuroprotective properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising tool for researchers studying the CB1 receptor and its signaling pathways.

Synthesemethoden

The synthesis of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3,5-dichlorophenylacetonitrile with cyclohexanone in the presence of a strong base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methanol to obtain this compound. The synthesis process is relatively simple, and the yield is high, making it a popular choice for researchers.

Wissenschaftliche Forschungsanwendungen

[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. This compound has been found to be a potent agonist of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.

Eigenschaften

IUPAC Name

[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-1-8(2-10(14)3-9)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDTCLMTZSWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC(=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.